molecular formula C2H4ClFO2S B1605733 2-Chloroethanesulfonyl fluoride CAS No. 762-70-9

2-Chloroethanesulfonyl fluoride

Cat. No.: B1605733
CAS No.: 762-70-9
M. Wt: 146.57 g/mol
InChI Key: UWHZNPZESCRRJT-UHFFFAOYSA-N
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Description

2-Chloroethanesulfonyl fluoride is an organosulfur compound with the chemical formula C₂H₄ClFO₂S. It is a colorless liquid that is soluble in many organic solvents such as ethanol, ether, and toluene. This compound is primarily used as a sulfonylating agent in organic synthesis, where it introduces the sulfonyl fluoride functional group into molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroethanesulfonyl fluoride can be synthesized through the reaction of 2-chloroethanesulfonyl chloride with silver fluoride. The reaction typically occurs under mild conditions and yields the desired product with high purity. The general reaction is as follows:

ClCH2CH2SO2Cl+AgFClCH2CH2SO2F+AgCl\text{ClCH}_2\text{CH}_2\text{SO}_2\text{Cl} + \text{AgF} \rightarrow \text{ClCH}_2\text{CH}_2\text{SO}_2\text{F} + \text{AgCl} ClCH2​CH2​SO2​Cl+AgF→ClCH2​CH2​SO2​F+AgCl

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethanesulfonyl fluoride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-chloroethanesulfonic acid and hydrogen fluoride.

    Reduction: It can be reduced to 2-chloroethanesulfinic acid using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Aqueous medium, often under acidic or basic conditions

Major Products Formed

    Sulfonamides: Formed from reaction with amines

    Sulfonate Esters: Formed from reaction with alcohols

    Sulfonothioates: Formed from reaction with thiols

    2-Chloroethanesulfinic Acid: Formed from reduction

Scientific Research Applications

2-Chloroethanesulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for introducing sulfonyl fluoride groups into organic molecules, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of enzyme inhibitors, particularly those targeting serine proteases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 2-chloroethanesulfonyl fluoride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This covalent modification can alter the activity, stability, or function of the target molecule. For example, when used as an enzyme inhibitor, it typically reacts with the active site serine residue of serine proteases, leading to irreversible inhibition of the enzyme.

Comparison with Similar Compounds

2-Chloroethanesulfonyl fluoride can be compared with other sulfonyl fluorides, such as:

    Methanesulfonyl fluoride: Similar in reactivity but differs in the alkyl chain length and steric properties.

    Benzenesulfonyl fluoride: Contains an aromatic ring, which affects its reactivity and solubility compared to the aliphatic this compound.

    Trifluoromethanesulfonyl fluoride: Known for its strong electron-withdrawing trifluoromethyl group, which significantly influences its chemical behavior.

The uniqueness of this compound lies in its specific reactivity profile and the presence of both a chloro and sulfonyl fluoride group, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

2-chloroethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClFO2S/c3-1-2-7(4,5)6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHZNPZESCRRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073236
Record name Ethanesulfonyl fluoride, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762-70-9
Record name 2-Chloroethanesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanesulfonyl fluoride, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonyl fluoride, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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